molecular formula C20H14Cl2N4O2 B2893450 N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-78-4

N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2893450
CAS RN: 941890-78-4
M. Wt: 413.26
InChI Key: DNTJNEDKFIFFFO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyridines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines have applications in various fields, including medicinal chemistry, due to their diverse biological activities .


Synthesis Analysis

The synthesis of pyrazolopyridines often involves the reaction of amines with other organic compounds. For example, 3-aryl-2-cyanoacrylamides can react with dithiomalondianilide in hot ethanol in the presence of morpholine to form related compounds .


Molecular Structure Analysis

The molecular structure of pyrazolopyridines can be characterized using various spectroscopic techniques. For instance, infrared spectroscopy can be used to identify functional groups, such as the carbonyl (C=O) and nitrile (C≡N) groups present in this compound .


Chemical Reactions Analysis

Pyrazolopyridines can undergo various chemical reactions. For example, they can react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For a related compound, 4-Cyano-N-(2,4-dichlorophenyl)-3-(3-oxobutanamido)-5-(4-phenylpiperazin-1-yl)thiophene-2-carboxamide, it was found to have a melting point of 213-215 °C .

Scientific Research Applications

Chemical Structure and Properties

Pyrazolo[3,4-b]pyridine derivatives, including N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, have been studied extensively for their unique chemical properties. These compounds, characterized by their pyrazolo[3,4-b]pyridine core, are known for their tautomeric structures, crystalline nature, and potential applications in various chemical reactions. Studies on similar compounds reveal intricate details about their hydrogen-bonded structures, two-dimensional sheets, and centrosymmetric dimers, providing insights into their molecular interactions and stability (Quiroga et al., 1999).

Synthesis and Derivatives

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including the specific compound , involves various chemical reactions and conditions. Research on similar compounds highlights methodologies like condensation reactions and the formation of novel derivatives, indicating a broad scope for chemical exploration and synthesis. These processes lead to the creation of a range of compounds with potential applications in pharmaceuticals, materials science, and chemical engineering (Harb et al., 2005).

Mechanism of Action

The mechanism of action of pyrazolopyridines can vary depending on their structure and the target they interact with. Some pyrazolopyridines have shown promising binding affinities against certain proteins, suggesting potential therapeutic applications .

Future Directions

The future directions in the study of pyrazolopyridines could involve the design and synthesis of new derivatives with improved biological activities. For instance, the development of novel dual- or multi-target antidepressants is a significant area of study .

properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O2/c1-11-16-18(27)13(20(28)24-15-9-5-8-14(21)17(15)22)10-23-19(16)26(25-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTJNEDKFIFFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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